

# reference standard spectra for 2-Fluoroadenosine identification

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## Compound of Interest

Compound Name: 2-Fluoroadenosine

CAS No.: 19768-92-4

Cat. No.: B010117

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Technical Comparison Guide: Reference Standard Spectra for **2-Fluoroadenosine** Identification

## Executive Summary

**2-Fluoroadenosine** (2-FA) is a critical nucleoside analogue used primarily as a precursor for

F-labeled PET tracers (e.g., [

F]F-Ara-A) and as a cytotoxic agent in metabolic studies.[1][2] Its structural similarity to the endogenous nucleoside Adenosine and the chemotherapeutic agent Fludarabine (2-fluoro-ara-A) necessitates a rigorous identification protocol.[1][2]

This guide provides a self-validating spectral framework to distinguish 2-FA from its closest structural analogs.[1][2] The core insight of this guide is that UV-Vis is insufficient for differentiation;

F NMR and MS/MS are the mandatory definitive standards.[2]

## Structural & Physicochemical Comparison

The following table highlights the subtle but critical differences between 2-FA and its primary "look-alikes."

Feature	2-Fluoroadenosine (2-FA)	Adenosine (Endogenous)	Fludarabine (2-F-ara-A)
CAS Number	146-78-1	58-61-7	21679-14-1
Formula	C	C	C
	H	H	H
	FN	N	FN
	O	O	O
Mol. Weight	285.23 g/mol	267.24 g/mol	285.23 g/mol
Sugar Moiety	Ribose (2'-OH down)	Ribose (2'-OH down)	Arabinose (2'-OH up)
C-2 Substituent	Fluorine (-F)	Hydrogen (-H)	Fluorine (-F)
Melting Point	~240°C (dec.)	234–236°C	260°C (dec.)
Key Differentiator	F Signal + Ribose coupling	No F Signal	F Signal + Arabinose coupling

“

*Critical Note: 2-FA and Fludarabine are stereoisomers. [1][2][5] They have the exact same mass (285.23). [1] Mass Spectrometry alone cannot distinguish them. [1][5] You must use NMR or high-resolution HPLC with a chiral/stereoselective column to verify the ribose vs. arabinose configuration. [1]*

## Spectroscopic Identification Protocols

### A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique that simultaneously confirms the presence of the fluorine atom and the stereochemistry of the sugar ring.[1]

Protocol:

- Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d  
.  
(Avoid D  
O initially as exchangeable protons are useful for conformational analysis).
- Internal Standard: Add a capillary of trifluoroacetic acid (TFA) or use hexafluorobenzene (C  
F  
) for  
F referencing.

Spectral Benchmarks:

- F NMR (376 MHz, DMSO-d  
):
  - Signal: Singlet (broadened by coupling to H-6/N) at  
-51.0 to -53.0 ppm (referenced to CFCI  
at 0 ppm).[1][2]
  - Validation: Adenosine shows no signal.[1][5] If multiple peaks appear, check for hydrolysis products (2-fluoroadenine base).[1][2]
- H NMR (400 MHz, DMSO-d  
):
  - H-2 Position: In Adenosine, H-2 appears as a singlet around  
8.14 ppm.[1][2] In 2-FA, this signal is absent (replaced by F).[1][2]

- H-8 Position: Singlet at  
~8.3–8.4 ppm.<sup>[1][2]</sup>
- Sugar Protons (Ribose Confirmation):
  - H-1' (Anomeric proton): Doublet at  
~5.8 ppm (  
Hz).<sup>[1][2]</sup>
  - Differentiation from Fludarabine: Fludarabine (Arabinose) typically shows a smaller coupling constant for H-1' or distinct shifts in the H-2' region due to the "up" configuration of the hydroxyl group.<sup>[2]</sup>

## B. Mass Spectrometry (MS/MS) – The Sensitivity Check

Use ESI-MS in Positive Ion Mode (ESI+).<sup>[1][2]</sup>

Protocol:

- Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.<sup>[1][5]</sup>
- Injection: Direct infusion or LC-coupled.<sup>[1]</sup>

Fragmentation Logic (Self-Validating):

- Parent Ion [M+H]  
:
  - Adenosine: m/z 268<sup>[1][5]</sup>
  - 2-FA:  
286 (Confirms F-substitution, +18 Da shift).
- Daughter Ion (Base Peak):

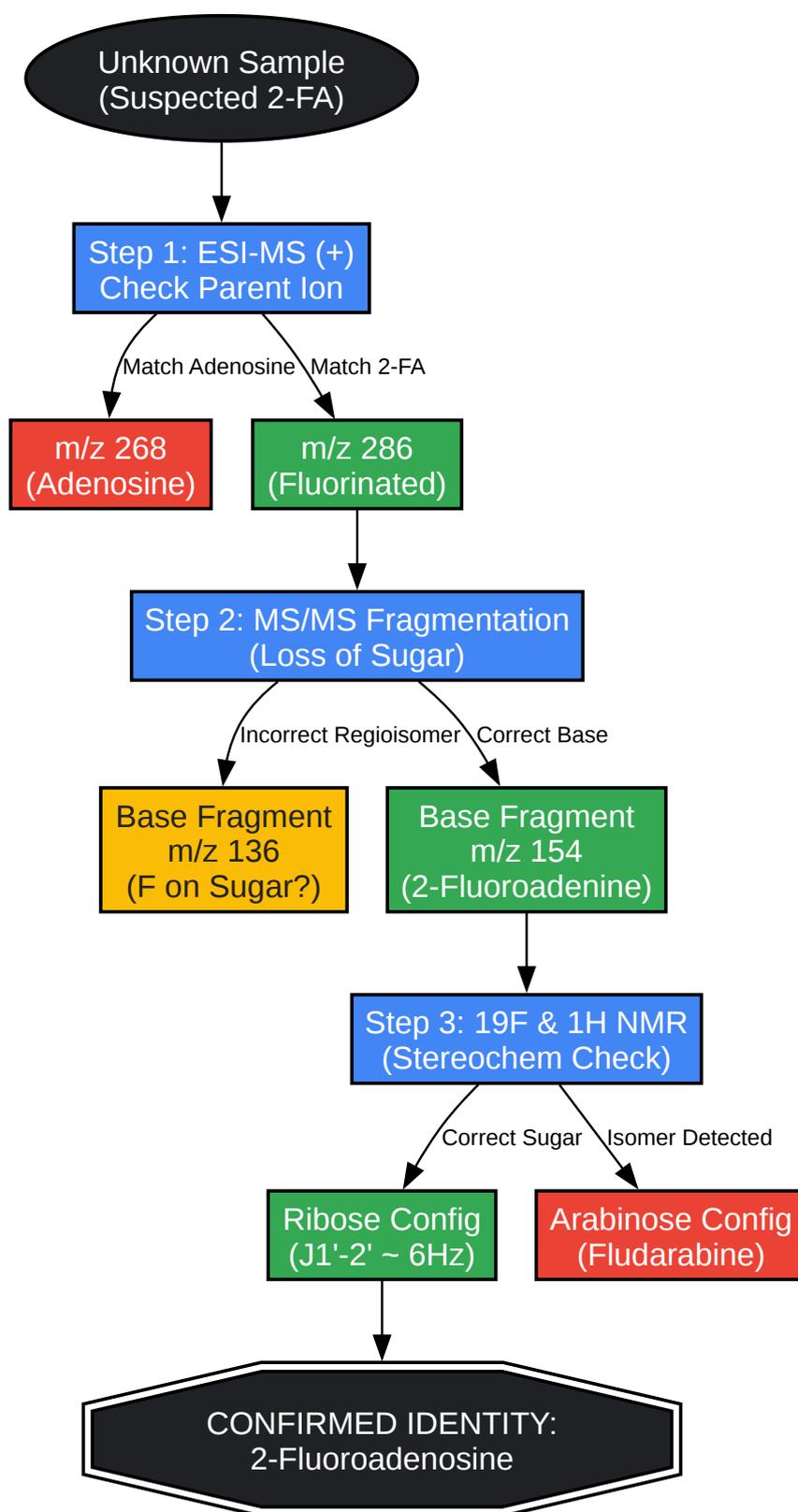
- Mechanism: Glycosidic bond cleavage (loss of ribose sugar, -132 Da).[1][2]
- Adenosine Fragment: m/z 136 (Adenine + H)[1][2]
- 2-FA Fragment:  
  
154 (2-Fluoroadenine + H).[1][2]
- Interpretation: If you see parent 286 but fragment 136, your fluorine is on the sugar, not the base (incorrect synthesis).[1] If you see parent 286 and fragment 154, the base is correctly fluorinated.[1]

## C. UV-Vis Spectroscopy – The Screening Trap

- Adenosine  
  
: 260 nm (  
  
).[1][2]
- 2-FA  
  
: ~261–262 nm.[1][2]
- Assessment: The bathochromic shift caused by the 2-Fluoro group is negligible (< 2 nm).[2]
- Warning: Do not use UV  
  
to identify 2-FA. It is only useful for quantification after identity is confirmed by MS or NMR.[1][2]

## Analytical Decision Workflow

The following diagram illustrates the logical flow for validating a **2-Fluoroadenosine** reference standard, ensuring no false positives from isomers or byproducts.



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Caption: Analytical decision tree for the stepwise validation of **2-Fluoroadenosine**, distinguishing it from endogenous adenosine and its stereoisomer fludarabine.

## Experimental Protocol Summary

Experiment	Method	Passing Criteria
HPLC Purity	C18 Column, H O/ACN gradient	Single peak, RT > Adenosine (due to F-lipophilicity).[1][2]
MS/MS	ESI+, Collision Energy 20-30 eV	Parent: 286.2 Daughter: 154.1 .
F NMR	DMSO-d , 376 MHz	Single peak @ -52 ppm (approx).[1][2] No F-ions (-120 ppm).[1][2]
Appearance	Visual Inspection	Off-white to white solid.[1][2][4]

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